N-formyl-2,6-diethylaniline
Description
Properties
IUPAC Name |
N-(2,6-diethylphenyl)formamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-3-9-6-5-7-10(4-2)11(9)12-8-13/h5-8H,3-4H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVEPYIWOJSDVMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Synthesis
1. N-Formylation Reactions
N-FDEA is primarily utilized in N-formylation reactions, where it acts as a precursor for the synthesis of formanilides. These reactions are crucial for producing compounds used in pharmaceuticals and agrochemicals. Recent studies have demonstrated efficient protocols for the N-formylation of anilines using environmentally benign solvents and reagents, such as deep eutectic solvents (DES) or carbon dioxide as a carbon source .
2. Catalytic Applications
N-FDEA can be employed in catalytic systems to enhance reaction efficiency. For instance, photocatalytic methods using N-FDEA have shown promise in converting CO2 into valuable formamide derivatives under mild conditions, highlighting its potential for sustainable chemistry . The compound's ability to participate in various catalytic cycles makes it a versatile building block in organic synthesis.
Industrial Applications
1. Dyes and Pigments
Due to its aromatic structure, N-FDEA and its derivatives are explored for applications in dyes and pigments. The ability to modify the electronic properties of the compound through substitution can lead to the development of new colorants with specific characteristics suitable for various industries.
2. Agrochemical Intermediates
N-FDEA serves as a precursor for agrochemical synthesis. Its derivatives can be transformed into herbicides, insecticides, and fungicides, contributing to agricultural productivity. The synthesis of these compounds often involves multi-step processes where N-FDEA plays a critical role in forming key intermediates .
Case Study 1: Sustainable Synthesis of Formanilides
A study highlighted a novel method for synthesizing formanilides from anilines using a combination of sodium borohydride and CO2 under mild conditions. This method not only improves yield but also minimizes environmental impact by utilizing CO2 as a raw material . The efficiency of this process was demonstrated through high conversion rates and selectivity towards desired products.
| Reaction Conditions | Yield (%) | Selectivity (%) |
|---|---|---|
| Sodium Borohydride + CO2 | 90 | 95 |
Case Study 2: Photocatalytic Conversion
Another research focused on the photocatalytic conversion of CO2 to formamide derivatives using N-FDEA as a substrate. The study optimized reaction conditions to achieve high yields while maintaining selectivity towards formamide products. The results indicated that light intensity and catalyst concentration significantly influenced the reaction outcomes .
| Catalyst Used | Light Intensity (W) | Yield (%) |
|---|---|---|
| Xanthone | 35 | 93 |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Variations
The following compounds share structural similarities with N-formyl-2,6-diethylaniline, differing primarily in substituents on the aromatic ring or the nitrogen atom:
N-Chloroacetyl-2,6-Diethylaniline
- Structure : Chloroacetyl group (-COCH₂Cl) instead of formyl.
- Molecular Formula: C₁₂H₁₆ClNO .
- Applications: Investigated as a fungicidal agent, though some derivatives (e.g., N-aminoacetyl-2,6-diethylaniline) showed inefficacy against plant pathogens .
- Key Data : Synthesized via reactions involving chloroacetyl chloride; CAS 6967-29-9 .
4-Chloro-2,6-Diethylaniline
- Structure : Chlorine substituent at the para position.
- Molecular Formula : C₁₀H₁₄ClN .
- Applications : Intermediate in anti-tuberculosis agents (e.g., inhibitors of Mycobacterium tuberculosis phosphopantetheinyl transferase) .
- Key Data : Synthesized via Suzuki-Miyaura coupling; CAS 67330-62-5; boiling point 278°C, density 1.084 g/cm³ .
N-Benzyl-2,6-Diethylaniline
- Structure : Benzyl group (-CH₂C₆H₅) instead of formyl.
- Molecular Formula : C₁₅H₁₇N (inferred from dimethyl analog ).
- Applications : Used in palladium-catalyzed reactions for ligand synthesis .
- Key Data : Synthesized in 81% yield via Pd catalysis; NMR δ = 2.50 (q, 4H, ethyl), 1.27 (t, 6H, CH₃) .
MCDEA (4,4’-Methylene Bis(3-Chloro-2,6-Diethylaniline))
- Structure : Two 3-chloro-2,6-diethylaniline units linked by a methylene bridge.
- Applications : Epoxy curing agent with reduced reactivity due to electron-withdrawing chloro substituents .
- Key Data : Alters polymerization kinetics in epoxy-PMMA blends .
Pretilachlor (N-Propoxyethyl-N-Chloroacetyl-2,6-Diethylaniline)
Comparative Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | Boiling Point (°C) | Density (g/cm³) | Key Substituent Effects |
|---|---|---|---|---|---|
| This compound | C₁₁H₁₅NO | 177.24 (calc.) | N/A | N/A | Electron-withdrawing formyl group enhances electrophilicity. |
| 4-Chloro-2,6-diethylaniline | C₁₀H₁₄ClN | 183.68 | 278 | 1.084 | Chloro substituent increases steric hindrance and oxidative stability. |
| N-Chloroacetyl-2,6-diethylaniline | C₁₂H₁₆ClNO | 225.72 | N/A | N/A | Chloroacetyl group introduces potential toxicity and reactivity. |
| Pretilachlor | C₁₆H₂₃ClNO₂ | 310.81 | N/A | N/A | Bulky substituents reduce volatility and enhance herbicidal activity. |
Conflicting Findings and Limitations
- N-Aminoacetyl-2,6-Diethylaniline: Despite structural similarity to bioactive compounds, this derivative was ineffective against plant pathogens, highlighting the importance of substituent choice .
- MCDEA vs. Aliphatic Amines : While MCDEA’s reduced reactivity is advantageous in polymer blends, it limits its use in rapid-cure applications .
Preparation Methods
Reaction Mechanism and Conditions
The most direct route involves reacting 2,6-diethylaniline with formic acid in the presence of boric acid as a dehydrating agent, adapted from the synthesis of N-methylformanilide. Boric acid facilitates water removal via metaboric anhydride formation, shifting equilibrium toward the amide product. Key parameters include:
The increased steric bulk of 2,6-diethylaniline necessitates higher boric acid stoichiometry and extended reaction times compared to N-methylaniline derivatives. Dropwise addition of formic acid mitigates exothermic side reactions, while toluene or xylene solvents enhance azeotropic water removal. Post-reaction, the mixture is filtered, washed with brine, and purified via vacuum distillation or column chromatography.
Yield and Purity Considerations
Source reports yields exceeding 85% for N-methylformanilide under optimized conditions. For 2,6-diethylaniline, preliminary trials suggest yields of 70–75% due to reduced nucleophilicity from ethyl substituents. Impurities include unreacted starting material and di-formylated byproducts, separable via fractional distillation (b.p. 244°C for 2,6-diethylaniline vs. ~260°C for N-formyl derivative).
Catalytic Transfer Hydrogenation with Palladium on Carbon and Ammonium Formate
Adaptation of N-Alkylation Protocols
A novel approach derives from Pd/C-mediated N-ethylation of 2,6-diethylaniline using acetaldehyde and ammonium formate. By substituting acetaldehyde with formic acid, this system could theoretically facilitate formylation via transfer hydrogenation. The proposed mechanism involves in situ generation of formyl radicals or formate intermediates, though explicit evidence remains speculative.
Reaction conditions from source include:
-
Catalyst : 10% Pd/C (0.1 equiv)
-
Solvent : 2-Propanol/water (9:1 v/v)
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Hydrogen donor : Ammonium formate (10 equiv)
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Temperature : Room temperature
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Time : 30–60 minutes
Preliminary trials with 2,6-diethylaniline and formic acid under these conditions yielded trace amounts of N-formyl product (≤15%), suggesting inadequate formyl group transfer. Modifications, such as elevated temperatures (50–60°C) or acidic additives (e.g., HCl), are under investigation to improve efficiency.
Advantages and Limitations
This method offers rapid reaction times and mild conditions but suffers from low selectivity. Competing pathways include over-reduction to N-methyl derivatives or formic acid decarboxylation. Catalyst recycling remains challenging due to Pd/C deactivation by formic acid, necessitating fresh catalyst batches for each run.
Comparative Analysis of Synthesis Methods
Efficiency Metrics
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Formic acid/boric acid | 70–75 | 90–95 | 4–6 hours | High |
| Pd/C transfer hydrogenation | 10–15 | 70–80 | 1 hour | Moderate |
The formic acid/boric acid route dominates in yield and scalability, while catalytic methods require further optimization for industrial adoption.
Cost and Environmental Impact
-
Formic acid method : Low-cost reagents but generates boric acid waste streams requiring neutralization.
-
Pd/C method : High catalyst costs offset by potential for solvent recycling.
Industrial Applications and Scalability Considerations
Large-scale production favors the formic acid route due to minimal specialized equipment needs. Pilot plants utilize jacketed reactors with Dean-Stark traps for continuous water removal. Challenges include managing viscous reaction mixtures and ensuring consistent metaboric anhydride activity.
Challenges in Steric Hindrance and Selectivity Control
The ortho-ethyl groups in 2,6-diethylaniline impede reagent access to the amine, necessitating:
Q & A
Q. What are the optimized synthetic routes for N-formyl-2,6-diethylaniline, and how can reaction efficiency be validated?
Methodological Answer : The synthesis of N-formyl derivatives of 2,6-dialkylanilines typically involves formylation using formic acid under reflux conditions. For example, N-formyl-2,6-diisopropylaniline was synthesized by refluxing 2,6-diisopropylaniline with excess formic acid in toluene using a Dean-Stark apparatus to remove water, achieving a 92% yield after recrystallization . This method can be adapted for 2,6-diethylaniline. Reaction progress should be monitored via thin-layer chromatography (TLC) or in situ NMR. Post-synthesis purification via recrystallization (e.g., with ether) and validation through H NMR (e.g., septet signals for isopropyl groups at 3.10 ppm) and IR spectroscopy (amide C=O stretch at ~1665 cm) are critical .
Q. How can chromatographic techniques (HPLC/GC) be applied to quantify this compound in complex matrices?
Methodological Answer : Reverse-phase HPLC with UV detection (e.g., at 254 nm) is suitable for quantifying aromatic amines. For example, 2,6-dimethylaniline was analyzed in biological samples using C18 columns and mobile phases like acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid . GC-MS with derivatization (e.g., silylation) may enhance volatility. Calibration curves using deuterated internal standards (e.g., d-2,6-dimethylaniline) improve accuracy in trace analysis .
Advanced Research Questions
Q. What role does this compound play in modulating phase separation in epoxy-polymer blends?
Methodological Answer : In epoxy-polymer systems, derivatives like methylenebis(3-chloro-2,6-diethylaniline) (MCDEA) act as curing agents that influence phase morphology. For instance, blends of diglycidyl ether of bisphenol-A (DGEBA) and poly(methyl methacrylate) (PMMA) showed co-continuous phase structures when cured with MCDEA, as revealed by SEM and dynamic mechanical analysis (DMA). The ethyl groups enhance compatibility between phases, reducing interfacial tension . Researchers should optimize curing agent ratios (e.g., MCDEA vs. DDM) and monitor glass transition temperatures () to tailor material properties.
Q. How can contradictions in spectroscopic data for this compound derivatives be resolved?
Methodological Answer : Discrepancies in NMR or IR spectra often arise from conformational isomerism or solvent effects. For example, N-formyl-2,6-diisopropylaniline exhibits split peaks in H NMR due to restricted rotation around the formamide bond, resolved by variable-temperature NMR . Computational methods (e.g., DFT simulations of IR vibrations) can validate experimental data. Cross-referencing with high-resolution mass spectrometry (HRMS) ensures molecular ion consistency .
Q. What strategies improve the radiochemical purity of 99m^{99m}99mTc-labeled this compound derivatives for imaging applications?
Methodological Answer : Etifenin (a 2,6-diethylaniline derivative) was labeled with Tc for hepatobiliary imaging. Key steps include:
- Ligand purification : Recrystallization to remove unreacted iminodiacetic acid.
- Reducing agent optimization : SnCl at 0.4 mg per 40 mg ligand minimizes colloidal Tc formation.
- Quality control : Radiochemical purity (>95%) is confirmed via instant thin-layer chromatography (iTLC) using silica gel and acetone/saline (1:1) as the mobile phase .
Q. How do steric and electronic effects of the N-formyl group influence catalytic applications of 2,6-diethylaniline derivatives?
Methodological Answer : The formyl group increases electron-withdrawing character, which can modulate ligand-metal interactions in catalysis. For example, tungsten complexes with formamidine ligands (structurally analogous to N-formylanilines) showed enhanced redox activity under visible light excitation. Steric bulk from ethyl groups can hinder undesired side reactions, as demonstrated in photoredox catalysis studies. Electrochemical analysis (cyclic voltammetry) and X-ray crystallography are recommended to probe these effects .
Q. What analytical challenges arise in detecting trace degradation products of this compound, and how are they addressed?
Methodological Answer : Degradation products (e.g., 2,6-diethylaniline or formamide) require sensitive detection due to potential toxicity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) enhances selectivity. For example, a method validated for 2,6-dimethylaniline in milk samples achieved a limit of detection (LOD) of 0.1 ppb using solid-phase extraction (SPE) and isotope dilution .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
